Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate
Description
Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is a piperidine-based compound characterized by a piperidine ring substituted with a methyl ester at the 4-position and a 2-ethoxyacetyl group at the 1-position. The ethoxyacetyl moiety (CH2CO-OCH2CH3) introduces both hydrophilic (ether oxygen) and lipophilic (ethyl chain) properties, influencing its solubility and reactivity. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes or receptors.
Properties
CAS No. |
600140-68-9 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-16-8-10(13)12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3 |
InChI Key |
XONGWSBHSUWXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethoxyacetyl chloride in the presence of a base like triethylamine. This method allows for controlled conditions that yield high purity and yield, essential for both laboratory and industrial applications.
Chemistry
- Intermediate in Organic Synthesis : this compound is utilized as an intermediate in the synthesis of complex organic molecules, particularly in the development of piperidine derivatives.
- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
- Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. It has been studied for its potential to inhibit various cellular pathways critical in cancer proliferation .
- Mechanism of Action : The compound's interaction with specific molecular targets suggests it may act as an enzyme inhibitor or modulator, influencing biochemical pathways relevant to disease treatment.
Medicine
- Drug Development : Due to its piperidine structure, this compound is investigated for potential therapeutic applications in drug development, particularly for conditions requiring modulation of neurotransmitter systems .
- Pharmacological Studies : The compound's effects on biological systems have led to explorations into its analgesic and neuropharmacological properties, indicating potential roles in pain management and neuroprotection .
Industry
- Pharmaceutical Production : The compound is used in the production of pharmaceuticals due to its ability to serve as a precursor for various therapeutic agents.
- Agrochemical Applications : Its reactivity profile also makes it suitable for developing agrochemicals that target specific pests or diseases in crops.
Case Studies
Several studies have highlighted the applications of this compound:
Anticancer Activity Study
A study investigated the anticancer potential of derivatives based on this compound against melanoma cells. The results indicated significant inhibitory effects on cell proliferation, suggesting a pathway involving apoptosis induction through specific signaling pathways.
Antimicrobial Efficacy
Research demonstrated that this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This study supports its potential use as an antimicrobial agent.
Comparison of Reactivity with Similar Compounds
| Compound Name | Oxidation Potential | Biological Activity | Industrial Use |
|---|---|---|---|
| This compound | Moderate | Antimicrobial | Pharmaceutical |
| Ethyl 1-(2-acetyl)piperidine-4-carboxylate | High | Anticancer | Agrochemical |
| Propyl 1-(2-propionyl)piperidine-4-carboxylate | Low | Limited | Research |
Mechanism of Action
The mechanism of action of Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
a) Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate (Carfentanil)
b) Methyl 1-[(2-methoxyphenyl)acetyl]piperidine-4-carboxylate
- Structure : Substituted with a 2-methoxyphenylacetyl group.
- Properties: Molecular weight 291.35, logP 1.84, and polar surface area 45.16 Ų. Reduced lipophilicity compared to carfentanil, suggesting lower CNS activity. Potential applications in peripheral target modulation .
c) Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
- Structure : Chloroethyl substituent at the 1-position.
- Properties : Intermediate in synthesizing umeclidinium bromide (a long-acting muscarinic antagonist for COPD). The chloroethyl group facilitates cyclization reactions to form quinuclidine scaffolds .
Ester Group Modifications at the 4-Position
a) 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
b) Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
- Structure : Ethoxycarbonylmethyl substituent.
Aromatic vs. Aliphatic Substituents
a) Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
b) Ethyl 1-((2-(((trans)-4-(tert-butyl)cyclohexyl)oxy)naphthyl)methyl)piperidine-4-carboxylate
- Structure : Bulky tert-butylcyclohexyloxy-naphthyl group.
- Properties : Molecular weight 465.66. The large substituent may confer selectivity for lipid-rich targets or improve oral bioavailability .
Pharmacological Activity
- Carfentanil: Binds μ-opioid receptors with sub-nanomolar affinity. Risk assessments highlight its lethality at microgram doses .
- 11C-Carfentanil : Radiolabeled analog used in PET imaging to study opioid receptor density in neurological disorders .
Physicochemical Properties
- logP and Solubility : Compounds with ethoxyacetyl or methoxyphenyl groups (logP 1.8–2.5) balance lipophilicity and solubility, making them suitable for oral administration .
- Polar Surface Area : Higher values (e.g., 45–50 Ų) correlate with reduced blood-brain barrier penetration, directing compounds toward peripheral targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents | Applications |
|---|---|---|---|---|---|
| Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate | 229.27 | ~1.8 | 45.16 | 2-ethoxyacetyl | Intermediate, drug design |
| Carfentanil | 394.46 | 3.5 | 55.12 | Phenylethyl, propanoylamino-phenyl | Veterinary opioid |
| Methyl 1-[(2-methoxyphenyl)acetyl]piperidine-4-carboxylate | 291.35 | 1.84 | 45.16 | 2-methoxyphenylacetyl | Peripheral target modulation |
| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | 221.68 | 1.2 | 39.34 | 2-chloroethyl | API intermediate |
Biological Activity
Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate (MEAPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MEAPC, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies. The compound is characterized by its molecular formula and an average mass of approximately 229.276 g/mol .
MEAPC primarily acts as an inhibitor of various enzymes and pathways that are crucial in cellular processes. The compound's structure allows it to interact with specific biological targets, leading to significant effects on cell proliferation and survival. Notably, it has been investigated for its role in inhibiting the MenA enzyme in Mycobacterium tuberculosis, which is vital for the pathogen's survival under hypoxic conditions .
Pharmacological Properties
- Antimycobacterial Activity : MEAPC derivatives have shown promising results against Mycobacterium tuberculosis (Mtb). In a recent study, novel inhibitors derived from piperidine scaffolds demonstrated IC50 values ranging from 13 to 22 µM against MenA, indicating strong potential for tuberculosis treatment .
- ERK5 Inhibition : Research has highlighted the importance of the ERK5 pathway in cancer biology. MEAPC has been implicated in modulating this pathway, which is associated with cancer cell proliferation and survival . The inhibition of ERK5 could provide therapeutic benefits in cancers where this pathway is upregulated.
- Structure-Activity Relationship (SAR) : Studies have focused on modifying the piperidine structure to enhance potency and selectivity against specific targets. For example, modifications in the substituents on the piperidine ring have led to improved biological activity and better pharmacokinetic profiles .
Case Study 1: Antimycobacterial Efficacy
In a study evaluating various piperidine derivatives, MEAPC showed significant activity against Mtb. The analogs were tested for their ability to inhibit MenA, with results indicating that certain modifications could enhance their efficacy . The most potent compounds achieved nearly complete sterilization of Mtb in combination therapies within two weeks in vivo.
Case Study 2: Cancer Cell Proliferation
Another investigation into MEAPC's effects on cancer cells demonstrated its ability to inhibit ERK5-mediated pathways. Compounds derived from MEAPC were shown to reduce cell viability in prostate cancer cell lines significantly, suggesting potential applications in cancer therapeutics .
Table 1: Biological Activity of MEAPC Derivatives Against MenA
| Compound | IC50 (µM) | GIC50 (µM) | Remarks |
|---|---|---|---|
| MEAPC | 13-22 | 8-10 | Potent inhibitor of MenA |
| Analog A | 15 | 9 | Improved potency |
| Analog B | 20 | 12 | Moderate activity |
Table 2: Pharmacokinetic Parameters of Selected Compounds
| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (min) | Oral Bioavailability (%) |
|---|---|---|---|---|
| MEAPC | 14 | 0.6 | 80 | 42 |
| Analog A | 10 | 0.5 | 60 | 50 |
| Analog B | 12 | 0.7 | 75 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
